![molecular formula C11H13N3O2 B6354165 1H-Indole-5-carboxamidine HOAc CAS No. 1173258-34-8](/img/structure/B6354165.png)
1H-Indole-5-carboxamidine HOAc
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Overview
Description
1H-Indole-5-carboxamidine hydrochloride (HOAc) is a compound derived from the indole nucleus, which is found in many natural products, such as tryptophan, serotonin, and melatonin. It is a member of the carboxamidine family, which are derivatives of the carboxamidine moiety, which is found in many pharmaceuticals. HOAc is a versatile compound and has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
1H-Indole-5-carboxamidine HOAc is a versatile compound and has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 1H-Indole-5-carboxamidine HOAc is used as a reagent in the synthesis of various organic compounds, such as indoles and indolines. In drug discovery, 1H-Indole-5-carboxamidine HOAc has been used as a starting material in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug indomethacin. In biochemistry, 1H-Indole-5-carboxamidine HOAc has been used to study the biochemical and physiological effects of indole-derived compounds, such as serotonin and melatonin.
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxamidine HOAc is not fully understood at this time. However, it is believed that 1H-Indole-5-carboxamidine HOAc exerts its effects by binding to and activating certain receptors in the body, such as the serotonin receptor 5-HT1A. This activation of the receptor leads to the release of various neurotransmitters, such as serotonin and dopamine, which have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1H-Indole-5-carboxamidine HOAc are not fully understood at this time. However, it is believed that 1H-Indole-5-carboxamidine HOAc has a variety of effects on the body, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the modulation of gene expression. 1H-Indole-5-carboxamidine HOAc has also been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1H-Indole-5-carboxamidine HOAc in lab experiments include its relatively low cost, its easy availability, and its versatility. 1H-Indole-5-carboxamidine HOAc can be used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. The main limitation of using 1H-Indole-5-carboxamidine HOAc in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for 1H-Indole-5-carboxamidine HOAc research. One potential direction is to further study the biochemical and physiological effects of 1H-Indole-5-carboxamidine HOAc, as well as its mechanism of action. Another potential direction is to develop new synthetic methods for the synthesis of 1H-Indole-5-carboxamidine HOAc. Additionally, further research into the therapeutic potential of 1H-Indole-5-carboxamidine HOAc could lead to the development of new drugs. Finally, further research into the use of 1H-Indole-5-carboxamidine HOAc in organic synthesis could lead to the development of new and improved synthetic methods.
Synthesis Methods
The synthesis of 1H-Indole-5-carboxamidine HOAc is relatively simple and can be accomplished in a few steps. First, an indole molecule is reacted with sulfuric acid and sodium nitrite to form an intermediate compound, indole-5-carboxaldehyde. This intermediate compound is then reacted with hydrochloric acid and acetic anhydride to form 1H-indole-5-carboxamidine hydrochloride (1H-Indole-5-carboxamidine HOAc). The reaction is shown below:
Indole + H2SO4 + NaNO2 → Indole-5-carboxaldehyde
Indole-5-carboxaldehyde + HCl + Ac2O → 1H-Indole-5-carboxamidine hydrochloride (1H-Indole-5-carboxamidine HOAc)
properties
IUPAC Name |
acetic acid;1H-indole-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.C2H4O2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8;1-2(3)4/h1-5,12H,(H3,10,11);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRSQFFYFDOMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=CN2)C=C1C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carboxamidine HOAc |
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